

# analytical methods for N-methyl-2-(4-nitrophenoxy)ethanamine characterization

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## Compound of Interest

Compound Name: *N-methyl-2-(4-nitrophenoxy)ethanamine*

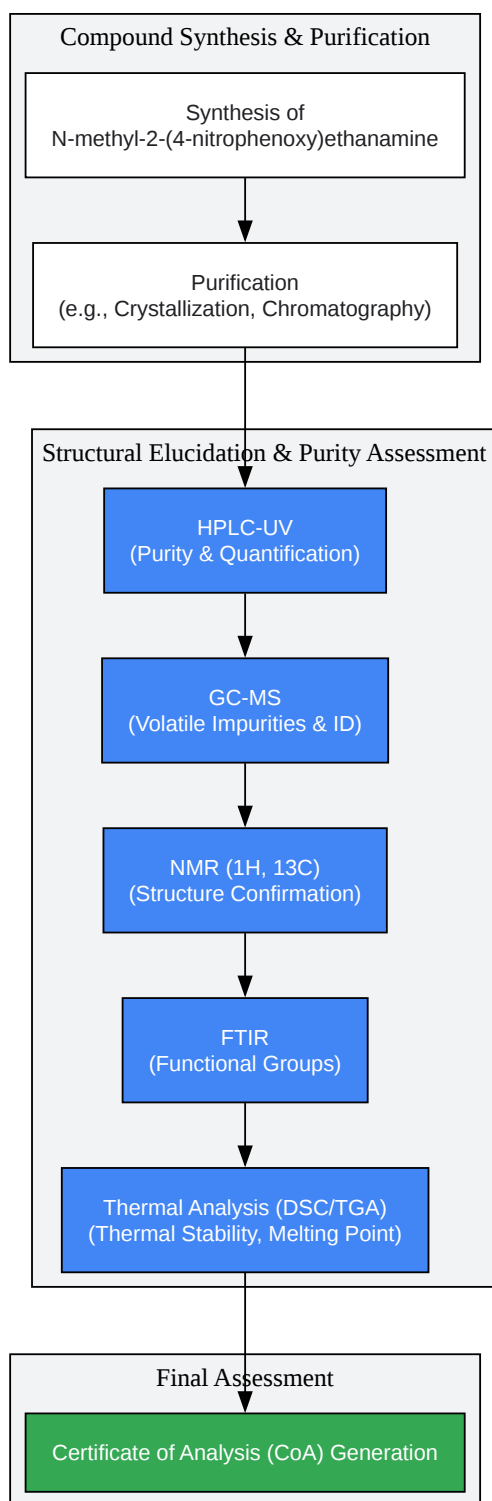
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An detailed guide to the analytical methods for the characterization of **N-methyl-2-(4-nitrophenoxy)ethanamine** is provided below, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in public literature, the following protocols and data tables are presented as exemplary templates for method development and data presentation. These methods are based on established principles for the analysis of related aromatic nitro compounds and phenoxyalkanamines.

## Workflow for Analytical Characterization

The overall workflow for the analytical characterization of a new chemical entity such as **N-methyl-2-(4-nitrophenoxy)ethanamine** involves a multi-faceted approach to confirm its identity, purity, and stability.



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Figure 1: General workflow for the analytical characterization of a new chemical entity.

# High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Application Note: High-Performance Liquid Chromatography with Ultra-Violet (UV) detection is a fundamental technique for assessing the purity of **N-methyl-2-(4-nitrophenoxy)ethanamine**. The presence of a nitro-aromatic chromophore in the molecule allows for sensitive detection by UV spectrophotometry. A reversed-phase HPLC method is generally suitable, separating the target compound from non-polar and polar impurities. This method can be validated for quantitative analysis to determine the precise purity (as a percentage area) and to quantify impurities.

## Experimental Protocol:

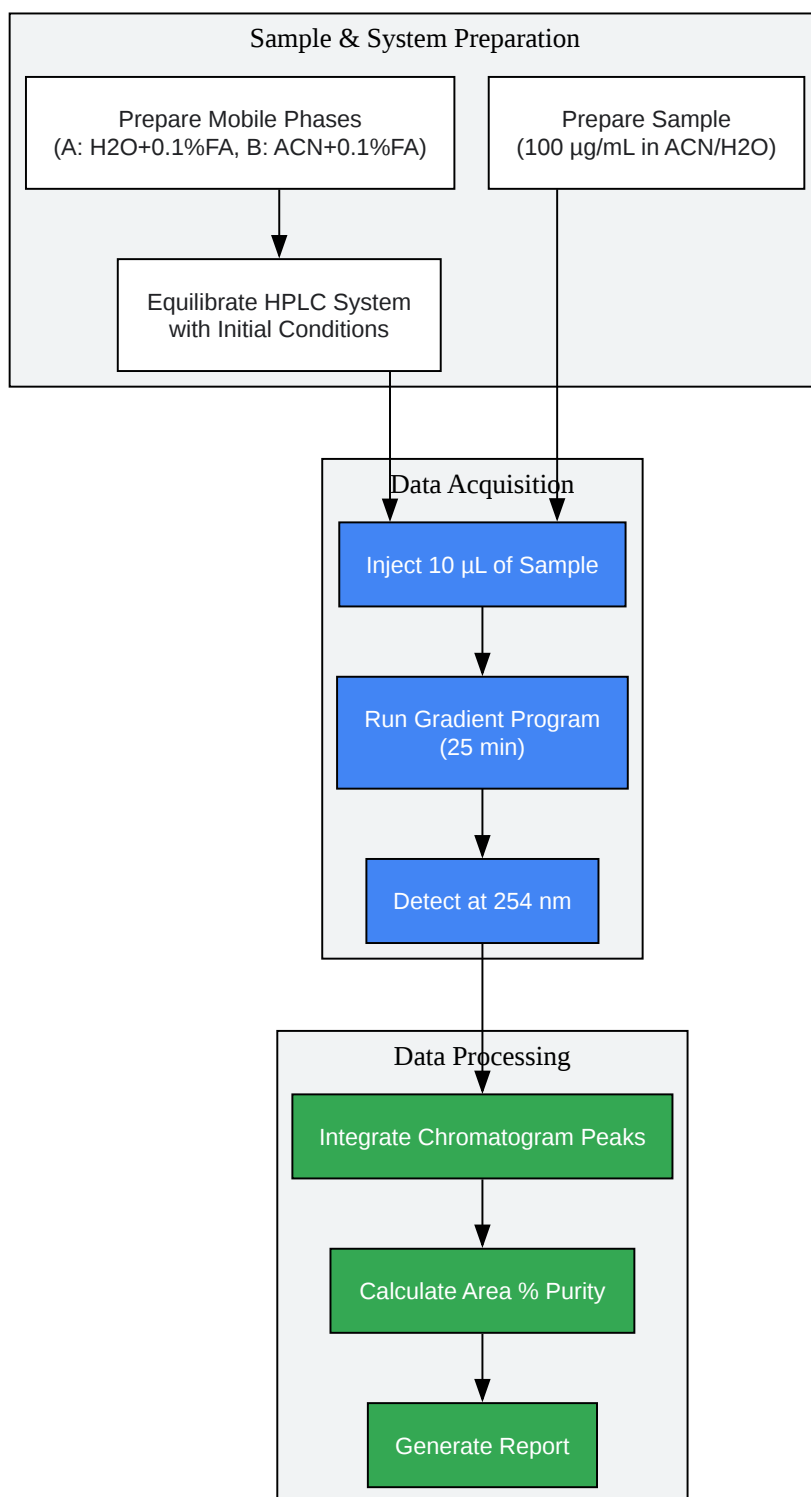
- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase:
  - Solvent A: Water with 0.1% Formic Acid
  - Solvent B: Acetonitrile with 0.1% Formic Acid
- Gradient Elution:
  - Start with 95% A / 5% B.
  - Linear gradient to 5% A / 95% B over 20 minutes.
  - Hold at 95% B for 5 minutes.
  - Return to initial conditions over 1 minute and equilibrate for 4 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

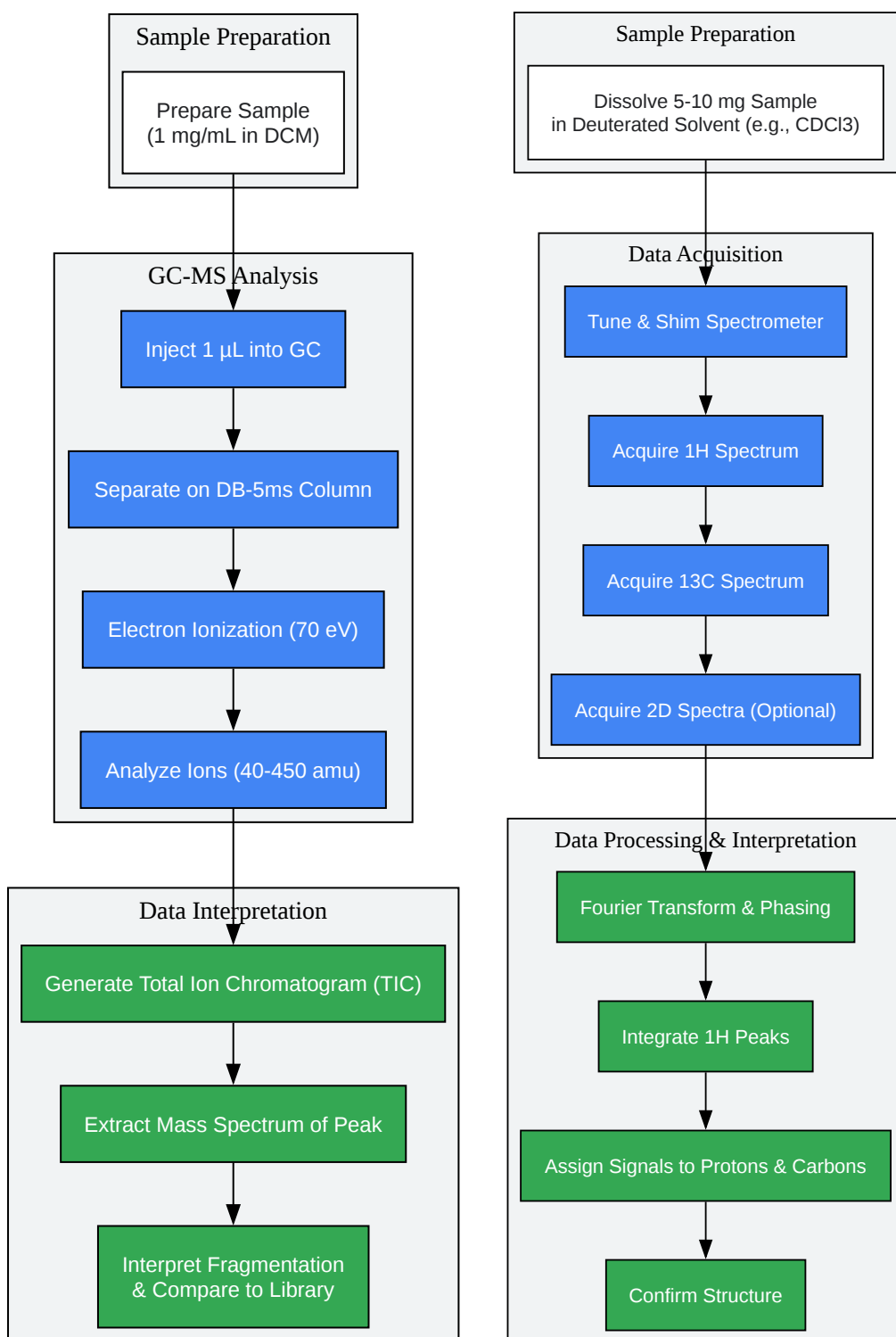
- Injection Volume: 10  $\mu$ L.
- Detection Wavelength: 254 nm, based on the UV absorbance of the nitroaromatic group. A full UV scan (200-400 nm) of a concentrated standard can determine the optimal wavelength.
- Sample Preparation: Accurately weigh approximately 1 mg of **N-methyl-2-(4-nitrophenoxy)ethanamine** and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100  $\mu$ g/mL solution.

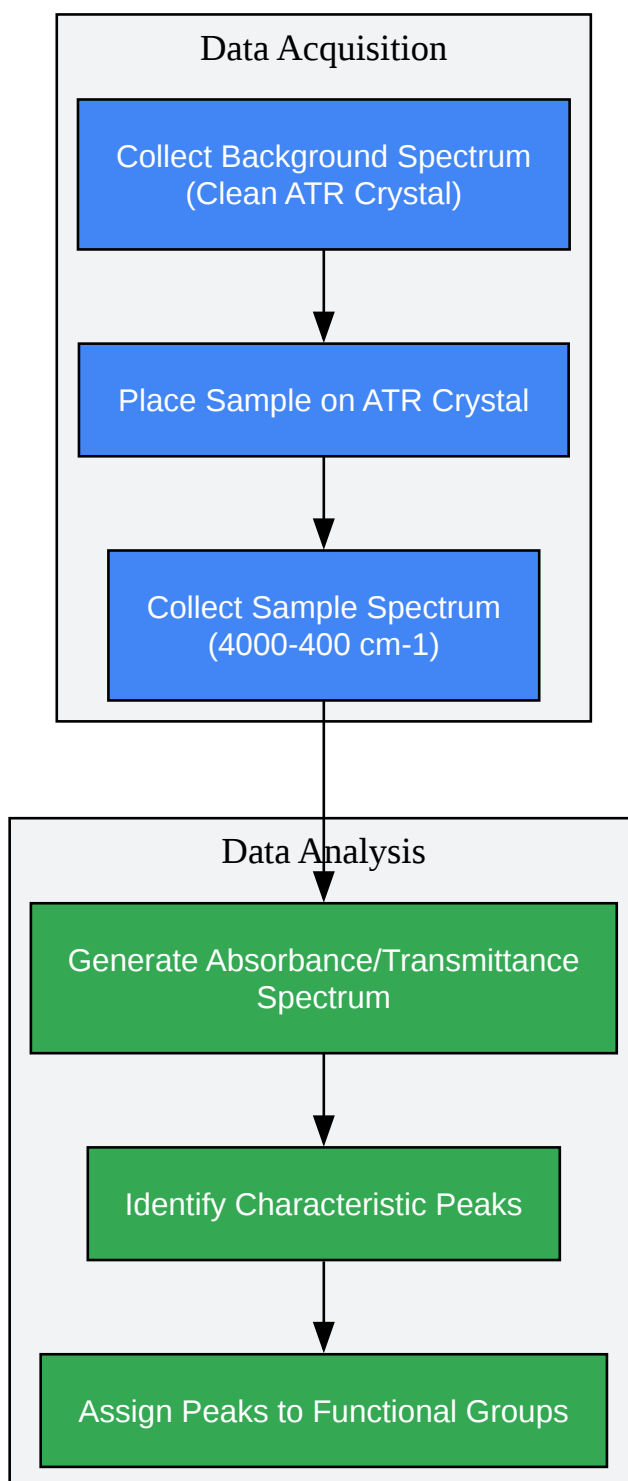
Data Presentation:

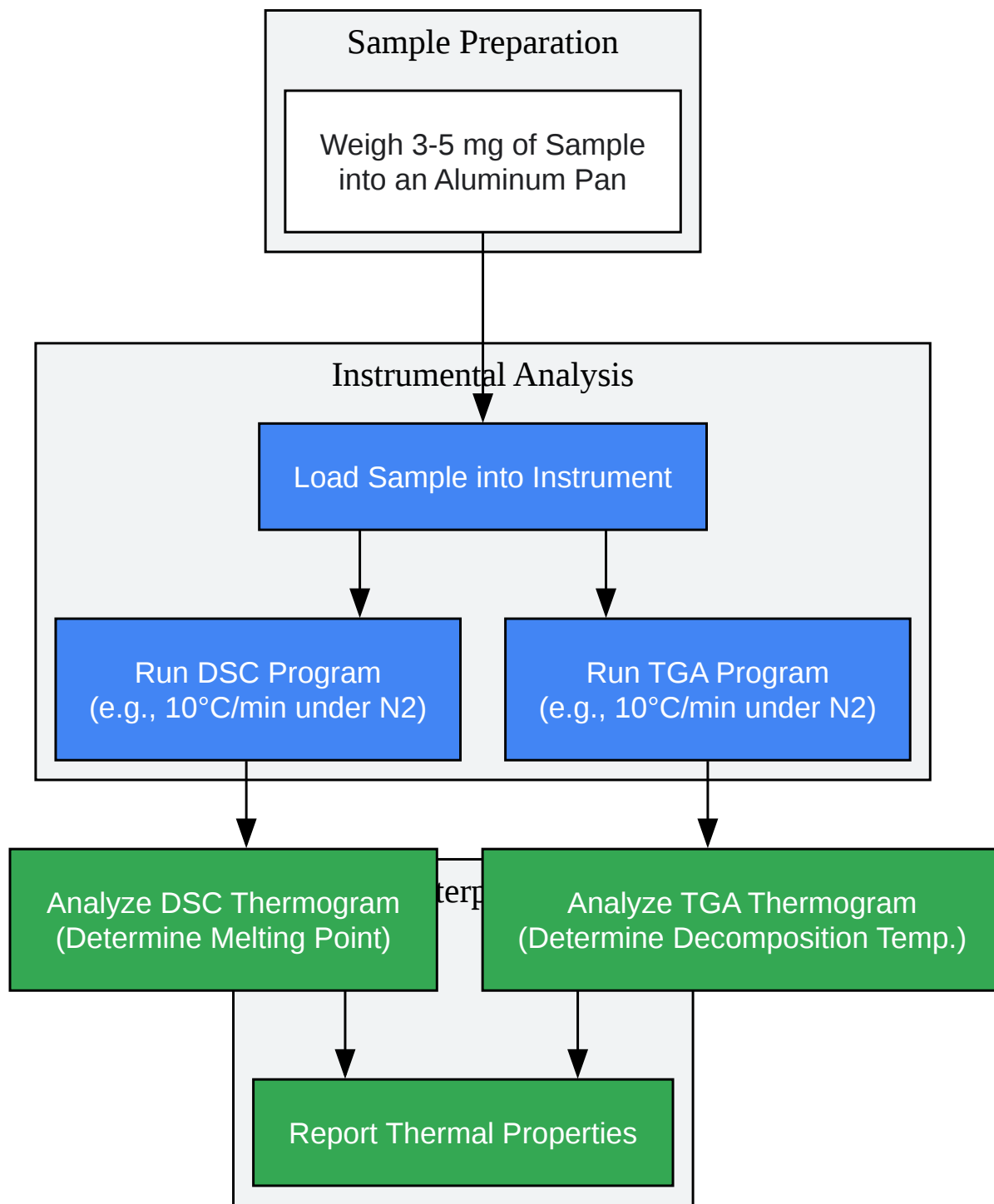
Compound Name	Retention Time (min)	Area (%)
N-methyl-2-(4-nitrophenoxy)ethanamine	12.5	99.5
Impurity 1	8.2	0.2
Impurity 2	14.1	0.3
Note: The data presented are hypothetical and for illustrative purposes only.		

Workflow Diagram:









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